Sinalbin A
Description
General Context of Glucosinolates as Plant Secondary Metabolites
Glucosinolates are a class of natural organic compounds that are secondary metabolites of many pungent plants, such as mustard, cabbage, and horseradish. wikipedia.org These compounds are known for containing sulfur and nitrogen and are derived from glucose and an amino acid. wikipedia.org They are water-soluble anions and are classified as glucosides. wikipedia.org Glucosinolates are predominantly found in plants of the order Brassicales, which includes the economically significant Brassicaceae family. wikipedia.orgnih.gov Their presence is not limited to this order, as they have also been identified in the genera Drypetes and Putranjiva. wikipedia.org
The primary role of glucosinolates in plants is believed to be as a defense mechanism against pests and diseases. wikipedia.orgresearchgate.net When plant tissue is damaged, for instance by chewing or cutting, an enzyme called myrosinase is released. wikipedia.orgbiosynth.com In the presence of water, myrosinase hydrolyzes the glucosinolate, cleaving off the glucose group. wikipedia.orgnih.gov The remaining molecule rapidly converts into active substances like isothiocyanates, nitriles, or thiocyanates. wikipedia.orgmdpi.com These breakdown products are responsible for the pungent flavor of many cruciferous vegetables and contribute to the plant's defense. wikipedia.orgplantaanalytica.com Beyond their defense function, glucosinolates can also serve as a reservoir for nutrients like nitrogen and sulfur under deficiency conditions. revista-agroproductividad.orgresearchgate.net
Classification and Structural Diversity of Glucosinolates
Glucosinolates share a common core structure consisting of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain (R-group) derived from an amino acid. mdpi.comrevista-agroproductividad.org The structural diversity of glucosinolates, with over 130 identified structures, arises from the variation in this side chain. mdpi.comencyclopedia.pub
Traditionally, glucosinolates are classified into three main groups based on their precursor amino acid: mdpi.comrevista-agroproductividad.orgresearchgate.net
Aliphatic Glucosinolates: Derived from amino acids such as methionine, alanine, leucine, isoleucine, or valine. wikipedia.org
Aromatic Glucosinolates: Derived from phenylalanine or tyrosine. wikipedia.orgrevista-agroproductividad.org Sinalbin is a prominent member of this group. wikipedia.org
Indole (B1671886) Glucosinolates: Derived from tryptophan. wikipedia.orgrevista-agroproductividad.org
A more recent classification system proposed by Blažević et al. categorizes glucosinolates based on a combination of their amino acid precursor, the volatility of their isothiocyanate breakdown products, and the presence or absence of an aromatic moiety. mdpi.comencyclopedia.pub This system provides a more detailed and biochemically relevant classification.
The general chemical structure of a glucosinolate features a central carbon atom bonded to the sulfur atom of the thioglucose group and, via a nitrogen atom, to a sulfate (B86663) group. wikipedia.org The variation in the side group attached to this central carbon is responsible for the diverse biological activities of these compounds. wikipedia.org
| Classification | Precursor Amino Acid(s) | Example Compound |
| Aliphatic | Methionine, Alanine, Leucine, Isoleucine, Valine | Sinigrin (B192396), Glucoraphanin |
| Aromatic | Phenylalanine, Tyrosine | Sinalbin |
| Indole | Tryptophan | Glucobrassicin |
Historical Context of Sinalbin A Discovery and Initial Characterization
Sinalbin is a glucosinolate found predominantly in the seeds of white mustard (Sinapis alba). biosynth.complantaanalytica.comwikipedia.org Its presence contributes to the characteristic, albeit weakly pungent, taste of white mustard, which contrasts with the sharp flavor of black mustard containing sinigrin. wikipedia.orgmdpi.com
The initial isolation and study of glucosinolates date back to 1839 with the discovery of sinigrin. wikipedia.org The chemical structure of sinalbin was later elucidated, identifying it as a mustard oil glucoside. drugfuture.com Early research by Gadamer in 1897, followed by the work of Viehoever and Nelson in 1938, contributed significantly to its initial characterization. drugfuture.com The definitive structure of sinalbin was established by Ettlinger and Lundeen in 1956. mdpi.comdrugfuture.comacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O2S2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
9-methoxy-2-methylsulfinyl-4H-[1,3]thiazino[6,5-b]indole |
InChI |
InChI=1S/C12H12N2O2S2/c1-16-14-10-6-4-3-5-8(10)9-7-13-12(18(2)15)17-11(9)14/h3-6H,7H2,1-2H3 |
InChI Key |
IVCVQRJWYKCARE-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=CC=CC=C2C3=C1SC(=NC3)S(=O)C |
Synonyms |
sinalbin A |
Origin of Product |
United States |
Biosynthesis of Sinalbin a in Plant Systems
Elucidation of Precursor Amino Acids in Sinalbin A Biosynthetic Pathways
The backbone of this compound is derived from an amino acid precursor, a common theme in the biosynthesis of glucosinolates. numberanalytics.comnih.gov Research has pinpointed a specific amino acid that serves as the foundational building block for this particular compound.
Role of Tyrosine in the Initial Biosynthetic Route
The amino acid tyrosine is the primary precursor in the biosynthesis of this compound. nih.govneu.edu.trcas.cz The pathway commences with the conversion of L-tyrosine into p-hydroxyphenylacetaldehyde oxime. nih.govkegg.jp This initial transformation is a critical step that sets the stage for the subsequent enzymatic reactions leading to the formation of the this compound molecule. nih.gov
Enzymatic Steps and Gene Clusters Involved in this compound Formation
The synthesis of this compound from its amino acid precursor involves a series of coordinated enzymatic reactions. These enzymes are encoded by specific gene clusters that regulate the production of this glucosinolate. While the complete gene cluster for this compound biosynthesis is a subject of ongoing research, the key enzyme families involved in glucosinolate formation provide a framework for understanding this process. medinadiscovery.comnih.gov
Overview of Key Enzymes in Glucosinolate Biosynthesis
The biosynthesis of glucosinolates, in general, is a multi-step process involving several key enzyme families. numberanalytics.com This provides a model for understanding the specific synthesis of this compound.
| Enzyme Class | Function in Glucosinolate Biosynthesis |
| Cytochrome P450 monooxygenases (CYP79 family) | Catalyze the initial conversion of amino acids to aldoximes. numberanalytics.comnih.gov |
| C-S lyases | Involved in the formation of thiohydroximates. numberanalytics.com |
| UDP-glucosyltransferases (UGTs) | Glucosylate thiohydroximates to form desulfoglucosinolates. numberanalytics.com |
| Sulfotransferases (SOTs) | Catalyze the final sulfation step to produce the mature glucosinolate. numberanalytics.com |
Specific Enzymes Catalyzing this compound Production
In the specific case of this compound biosynthesis in Sinapis alba, a key enzyme is a cytochrome P450 monooxygenase from the CYP79A1 family. nih.govkegg.jp This enzyme, also known as tyrosine N-monooxygenase, specifically catalyzes the conversion of L-tyrosine to p-hydroxyphenylacetaldehyde oxime. kegg.jp This step is a crucial and committing step in the pathway. nih.gov While other enzymes in the general glucosinolate pathway are presumed to be involved, the specific isoforms active in this compound production in S. alba are an area of active investigation.
Catabolic Pathways and Derivatization in Sinapis alba Plants
Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase, leading to the formation of various breakdown products. wikipedia.orggoogle.comtandfonline.com One significant catabolic pathway involves the formation of 4-hydroxybenzylamine (B1666329), a process in which another amino acid plays a crucial role. researchgate.netacs.orgnih.govacs.org
Glutamine as an Ammonia (B1221849) Donor in 4-Hydroxybenzylamine Formation
In developing Sinapis alba sprouts, a proposed metabolic pathway for the formation of 4-hydroxybenzylamine has been identified. researchgate.netacs.orgnih.gov This pathway begins with the myrosinase-catalyzed hydrolysis of this compound, which produces a reactive 4-hydroxybenzyl carbocation. researchgate.netacs.org The amino acid L-glutamine then acts as an ammonia donor, reacting with the 4-hydroxybenzyl carbocation. researchgate.netacs.orgresearcher.life This reaction ultimately leads to the synthesis of 4-hydroxybenzylamine. acs.org The addition of glutamine during autolysis of S. alba seed meal has been shown to significantly increase the production of 4-hydroxybenzylamine, supporting its role as a substrate in this enzymatic reaction. acs.org
Formation of Sinalbin B as a Biosynthetic Precursor
Sinalbin B is a crucial intermediate in the biosynthesis of certain phytoalexins in cruciferous plants. Research indicates that Sinalbin B is itself a phytoalexin, a compound produced by plants under stress, and also serves as a direct biosynthetic precursor to this compound. nih.gov It is typically found in plants like white mustard (Sinapis alba) after they have been exposed to biotic or abiotic elicitors, and it is not present in non-elicited controls. nih.gov
The biosynthetic pathway leading to Sinalbin B is an area of active research. Studies involving labeled precursors in dog mustard (Erucastrum gallicum) have shown that both (+)-erucalexin and (+)-1-methoxyspirobrassinin are biosynthetically derived from the phytoalexins 1-methoxybrassinin and Sinalbin B. rsc.orgrsc.org A proposed pathway suggests that 1-methoxybrassinin undergoes oxidation to form Sinalbin B. rsc.org This intermediate, Sinalbin B, is then positioned to be a close precursor for the subsequent formation of other complex phytoalexins like erucalexin and 1-methoxyspirobrassinin (B1250493) through a series of oxidative and rearrangement reactions. rsc.orgrsc.org
Genetic and Transcriptomic Regulation of this compound Biosynthesis
A key step specific to this compound biosynthesis is the initial conversion of the amino acid tyrosine to its corresponding aldoxime. This reaction is catalyzed by a Cytochrome P450 (Cyt P450) monooxygenase. nih.gov This is a notable distinction, as many other glucosinolates in crucifers, such as those derived from homophenylalanine and methionine homologs, are synthesized via non-Cyt P450 enzyme systems. nih.gov
Transcriptomic analyses of Sinapis alba have identified several transcription factors that regulate glucosinolate biosynthesis. The R2R3-MYB family of transcription factors are known to be key regulators. frontiersin.orgnih.gov In S. alba, homologs for several important MYB transcription factors have been identified, and their expression varies across different plant tissues, suggesting specialized roles in regulating the location and timing of glucosinolate synthesis. frontiersin.org For instance, MYB28 shows higher expression in the stem and leaves compared to the root, while MYB29 and MYB51 are significantly up-regulated in the root. frontiersin.org The expression of these regulatory genes is itself influenced by external stimuli; for example, the transcription of biosynthetic genes is often upregulated following pathogen elicitation as part of the plant's innate immune response. pnas.org
| Transcription Factor | Function in Arabidopsis | Expression Pattern in Sinapis alba frontiersin.org |
|---|---|---|
| MYB28 | Key regulator of aliphatic GSL biosynthesis | Higher expression in stem and leaf than in the root. |
| MYB29 | Key regulator of aliphatic GSL biosynthesis | Significantly up-regulated in the root. |
| MYB34 | Regulator of indolic GSL biosynthesis | Expressed only in the root. |
| MYB51 | Regulator of indolic GSL biosynthesis | Significantly up-regulated in the root. |
Environmental and Developmental Influences on this compound Accumulation
The accumulation of this compound in plants is not static but is dynamically influenced by a range of environmental conditions and developmental stages. nih.govmdpi.com These factors can significantly alter the concentration and profile of glucosinolates within the plant. nih.gov
Nutrient availability is a primary environmental determinant. Both sulfur and nitrogen are essential components of glucosinolates, and limitations in their availability negatively affect accumulation. nih.gov Under sulfur-limiting conditions, a transcription factor known as SLIM1 can down-regulate the expression of key glucosinolate biosynthesis genes. nih.gov Sulfur deficiency has been shown to have a particularly strong negative impact on the accumulation of long-chain aliphatic glucosinolates. nih.gov While seedlings can utilize glucosinolates as a sulfur source under severe deficiency, they are not a preferred source for sulfur remobilization when other organic sulfur sources are present. nih.gov
Physical environmental factors also play a critical role. Abiotic stressors such as drought can lead to an increase in the concentration of glucosinolates in stressed plants. mdpi.com Studies have also investigated the impact of temperature, relative air humidity, and solar radiation, finding that these factors can influence the content of various glucosinolates, with indole (B1671886) glucosinolates often being more susceptible to these environmental shifts than aromatic or aliphatic ones. researchgate.net
Developmental stage is another key factor. The concentration of this compound varies between different parts of the plant and changes throughout its life cycle. mdpi.combibliotekanauki.pl In Sinapis alba, this compound is the dominant glucosinolate found in the green parts of the plant, including leaves and stems. bibliotekanauki.pl Its concentration fluctuates during the vegetative period, indicating that biosynthesis and accumulation are linked to the plant's developmental program. bibliotekanauki.pl
| Factor | Influence | Research Finding |
|---|---|---|
| Nutrient Availability (Sulfur) | Negative | Sulfur limitation negatively affects the accumulation of all de novo synthesized glucosinolates. nih.gov The transcription factor SLIM1 down-regulates biosynthetic genes under sulfur deficiency. nih.gov |
| Nutrient Availability (Nitrogen) | Negative | Nitrogen limitation results in a strong fold-reduction in short-chain aliphatic glucosinolates and negatively impacts other classes as well. nih.gov |
| Water Stress (Drought) | Positive | Plants grown under drought stress can show a higher amount of total glucosinolates. mdpi.com |
| Temperature & Humidity | Variable | Average daily temperature and relative humidity can influence glucosinolate content, with indole glucosinolates often showing high susceptibility. researchgate.net |
| Developmental Stage | Variable | The content of this compound changes during vegetation and differs between particular plant organs (e.g., leaves, stems, seeds). bibliotekanauki.pl |
Enzymatic Hydrolysis and Metabolic Transformations of Sinalbin a
Myrosinase-Mediated Hydrolysis Mechanism of Sinalbin A
This compound, a glucosinolate found in the seeds of white mustard (Sinapis alba), undergoes enzymatic hydrolysis by myrosinase (β-thioglucosidase, EC 3.2.1.147) when plant tissues are damaged. mdpi.commdpi.comhpseeds.com This process is a key component of the plant's defense system. mdpi.comnih.gov Myrosinase and its substrate, this compound, are spatially segregated in intact plant cells. mdpi.comnih.gov Upon tissue disruption, they come into contact, initiating the hydrolysis. mdpi.com
The enzymatic hydrolysis of this compound by myrosinase follows Michaelis-Menten kinetics, although the specific parameters can vary depending on the enzyme source and reaction conditions. For a myrosinase purified from Lepidium sativum (garden cress), the enzyme demonstrated the ability to hydrolyze this compound, though with a lower maximal rate (Vmax) compared to aliphatic glucosinolates like sinigrin (B192396) and glucoraphanin. nih.gov
A study determined the kinetic parameters for this myrosinase with this compound as the substrate under optimal conditions (pH 6.0, 37 °C, with 100 μM L-ascorbic acid). The Michaelis constant (Kₘ), which indicates the substrate concentration at half the maximal velocity and reflects enzyme-substrate affinity, was found to be higher for this compound compared to sinigrin, suggesting a slightly lower affinity. nih.gov The catalytic efficiency (kcat/Kₘ) of the enzyme for this compound was approximately 40% lower than for sinigrin. nih.gov
Table 1: Kinetic Parameters of Lepidium sativum Myrosinase on Various Glucosinolate Substrates
| Substrate | Kₘ (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) |
|---|---|---|---|---|
| This compound | 0.64 ± 0.11 | 0.79 ± 0.04 | 0.84 ± 0.04 | 1312.5 |
| Sinigrin | 0.57 ± 0.24 | 1.22 ± 0.08 | 1.30 ± 0.08 | 2280.7 |
| Glucoraphanin | 0.89 ± 0.17 | 1.20 ± 0.07 | 1.28 ± 0.07 | 1438.2 |
Data sourced from a study on myrosinase purified from Lepidium sativum. nih.gov
Thermodynamically, myrosinase activity is sensitive to temperature. The optimal temperature for myrosinase from S. alba seeds has been reported to be around 60°C, though activity decreases at higher temperatures, leading to thermal inactivation. mdpi.com Studies on myrosinase from broccoli indicate it is relatively thermolabile, with thermal inactivation occurring in the range of 30-75°C. researchgate.netacs.org The activation energy (Ea) for thermal inactivation of myrosinases from various Brassica sources has been reported, providing insight into the energy barrier for denaturation, though specific values for the hydrolysis of this compound are not extensively detailed. researchgate.net
Plants, including Sinapis alba, possess multiple myrosinase isoforms that can exhibit different properties and substrate specificities. In S. alba seeds, several myrosinase isoforms have been identified and categorized into families, such as the MA and MB families. nih.gov Research has shown that three soluble myrosinase isoforms (pool I, II, and III) can be extracted from S. alba seeds, with isoforms I and III belonging to the MA family and encoded by different genes. nih.gov Additionally, two other isoforms (MB myrosinases) were identified that required denaturing agents for solubilization from seeds. nih.gov
These isoforms show tissue-specific expression; MA isoforms are predominantly expressed in the seed, while MB myrosinases are found in all investigated tissues (seeds, cotyledons, and leaves). nih.gov This differential expression suggests that the isoforms may have distinct physiological roles. While detailed kinetic studies comparing the specificity of each S. alba isoform towards this compound are limited, it is known that myrosinases from different sources or different isoforms within the same plant can degrade various glucosinolates at different rates. nih.govnih.gov For instance, myrosinase from Lepidium sativum shows a lower Vmax for the aromatic glucosinolate this compound compared to the aliphatic glucosinolates sinigrin and glucoraphanin, indicating a degree of substrate specificity. nih.gov
Kinetics and Thermodynamics of Myrosinase Activity on this compound
Characterization and Instability of Hydrolysis Products
The primary product resulting from the myrosinase-mediated hydrolysis of this compound is 4-hydroxybenzyl isothiocyanate (pHBITC). mdpi.comwikipedia.orgresearchgate.nettandfonline.com This compound is formed following the enzymatic cleavage of glucose and the subsequent spontaneous rearrangement of the resulting aglycone. mdpi.comresearchgate.net The formation of pHBITC is central to the chemical profile of white mustard, contributing significantly to its sensory characteristics. mdpi.com However, pHBITC is a highly unstable and reactive compound, particularly in aqueous environments. researchgate.netgoogle.comgoogle.com Its instability means that it often serves as a transient intermediate that quickly degrades into other, more stable products. mdpi.comresearchgate.net Research has shown that during the hydrolysis of this compound, the concentration of pHBITC reaches a maximum and then rapidly decreases as it degrades. nih.gov
Due to its inherent instability, 4-hydroxybenzyl isothiocyanate readily undergoes non-enzymatic degradation in aqueous solutions. mdpi.comresearchgate.netgoogle.com The principal degradation pathway is a hydrolysis reaction that yields 4-hydroxybenzyl alcohol and thiocyanate (B1210189) ions (SCN⁻). wikipedia.orgresearchgate.nettandfonline.com This rapid degradation is the reason for the milder taste of white mustard compared to mustards containing more stable isothiocyanates. hpseeds.com
The rate of this degradation is highly dependent on pH. Studies have shown that the half-life of pHBITC is longest under acidic conditions and decreases significantly as the pH becomes more neutral or alkaline. mdpi.com For example, one study reported a half-life of 321 minutes at pH 3.0, which shortened to just 6 minutes at pH 6.5. mdpi.com This suggests that under physiological conditions (pH 5-7), pHBITC is rapidly converted to 4-hydroxybenzyl alcohol and thiocyanate ions. mdpi.com The formation of a carbocation intermediate has been proposed, arising either from the isothiocyanate by the loss of a thiocyanate ion or from 4-hydroxybenzyl alcohol via protonation and the loss of water. mdpi.comtandfonline.com
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | SBN |
| Myrosinase | |
| 4-Hydroxybenzyl isothiocyanate | pHBITC |
| 4-Hydroxybenzyl alcohol | HBA |
| Thiocyanate ion | SCN⁻ |
| Sinigrin | |
| Glucoraphanin | |
| Glucose |
Subsequent Degradation Pathways of 4-Hydroxybenzyl Isothiocyanate
Formation of 4-Hydroxybenzyl Cyanide
Under specific conditions, the enzymatic hydrolysis of sinalbin can lead to the formation of 4-hydroxybenzyl cyanide, also known as p-hydroxybenzyl cyanide or 2-(4-hydroxyphenyl)acetonitrile. acs.orgmdpi.com This transformation pathway is particularly favored under acidic conditions, typically at a pH range of 3 to 4. plantaanalytica.comfrontiersin.org Research has shown that in ground yellow mustard seeds, 2-(4-hydroxyphenyl)acetonitrile is a major degradation product. mdpi.com
The formation process involves the initial myrosinase-catalyzed hydrolysis of sinalbin to yield the unstable aglycone. In an acidic environment, this aglycone rearranges, leading to the simultaneous formation of 4-hydroxybenzyl isothiocyanate, 4-hydroxybenzyl cyanide, and elemental sulfur. plantaanalytica.comfrontiersin.orgcreative-proteomics.com Conversely, under alkaline conditions, the production of 4-hydroxybenzyl cyanide is not observed, highlighting the critical role of pH in directing the degradation pathway of sinalbin's aglycone. nih.gov The presence of nitrile specifier proteins (NSPs) in the plant can also promote the formation of nitriles over isothiocyanates. acs.org
Formation of p-Hydroxybenzyl p-Hydroxy-benzyldithiocarbamate
Under physiological pH conditions (ranging from 5 to 7), the primary hydrolysis product of sinalbin, p-hydroxybenzyl isothiocyanate, undergoes further transformations. plantaanalytica.com While the major degradation pathway leads to p-hydroxybenzyl alcohol and the thiocyanate ion, a minor pathway results in the formation of di-(p-hydroxybenzyl) disulfide. plantaanalytica.com This disulfide is formed via a transient intermediate compound. plantaanalytica.com
Detailed spectroscopic analysis, including UV, IR, and mass spectra, combined with alkaline hydrolysis, allowed for the identification of this intermediate as p-hydroxybenzyl p-hydroxy-benzyldithiocarbamate. plantaanalytica.comfrontiersin.orgcreative-proteomics.com The structure of this dithiocarbamate, with the chemical formula C15H15NO2S2, was definitively confirmed through chemical synthesis, and the synthesized compound was found to be identical to the intermediate isolated from the reaction mixture. plantaanalytica.comcreative-proteomics.com
Influence of pH on Hydrolysis Product Profile and Stability
The pH of the reaction medium exerts a profound influence on both the stability of sinalbin's hydrolysis intermediates and the final profile of degradation products. acs.orgagriculturejournals.cz The primary enzymatic hydrolysis product, 4-hydroxybenzyl isothiocyanate, is notably unstable, and its degradation rate is highly pH-dependent. mdpi.com
At a neutral pH (approximately 5 to 7), 4-hydroxybenzyl isothiocyanate rapidly decomposes, primarily yielding p-hydroxybenzyl alcohol and thiocyanate ions (SCN⁻). acs.orgmdpi.complantaanalytica.com The half-life of 4-hydroxybenzyl isothiocyanate is shortest under these conditions, lasting less than 6 minutes at pH 6.5-7.0. mdpi.comnih.gov
As the pH becomes more acidic (pH 3-4), the degradation pathway shifts. Under these conditions, the formation of 4-hydroxybenzyl cyanide becomes a significant outcome, alongside the isothiocyanate. acs.orgplantaanalytica.comfrontiersin.org The stability of 4-hydroxybenzyl isothiocyanate is greatest at low pH, with a reported half-life of approximately 3.6 hours to 321 minutes at pH 3.0. mdpi.comnih.gov
Conversely, at a higher or more alkaline pH, the degradation of isothiocyanates, including the one derived from sinalbin, to free thiocyanate ions is accelerated. acs.org
| pH Range | Primary Products | Key Intermediate Stability | Reference |
|---|---|---|---|
| Acidic (pH 3-4) | 4-Hydroxybenzyl Cyanide, 4-Hydroxybenzyl Isothiocyanate, Sulfur | High (Half-life ~3.6 hours at pH 3) | acs.orgplantaanalytica.comfrontiersin.orgnih.gov |
| Physiological (pH 5-7) | p-Hydroxybenzyl Alcohol, Thiocyanate Ion (SCN⁻), p-Hydroxybenzyl p-Hydroxy-benzyldithiocarbamate (minor) | Low (Half-life <6 minutes at pH 6.5) | acs.orgmdpi.complantaanalytica.com |
| Alkaline (pH > 7) | Increased degradation to free Thiocyanate Ion (SCN⁻) | Very Low | acs.org |
Metabolic Fate of this compound in Plant Tissues
In intact plant tissues, sinalbin functions primarily as a stored, pre-cursor defense compound. creative-proteomics.com It is biosynthesized from the amino acid tyrosine and stored within the plant, often compartmentalized in specialized sulfur-rich cells known as S-cells, separate from the activating myrosinase enzyme to prevent autotoxicity. frontiersin.orgnih.govnih.gov This separation is a key feature of the "mustard oil bomb" defense system, which is only activated upon tissue damage. nih.govnih.gov
The metabolic fate of sinalbin in undamaged, living plant tissue involves a balance between biosynthesis and turnover. frontiersin.org While traditionally viewed as stable until tissue rupture, evidence suggests that glucosinolates, including sinalbin, undergo metabolic turnover in planta. frontiersin.org One specific catabolic pathway has been proposed in developing Sinapis alba (white mustard) sprouts. acs.orgwikipedia.org In this pathway, the enzymatically formed 4-hydroxybenzyl carbocation, derived from sinalbin, reacts with L-glutamine, which acts as an ammonia (B1221849) donor, to ultimately synthesize 4-hydroxybenzylamine (B1666329). acs.orgwikipedia.org This indicates that beyond its role in defense, sinalbin can be actively metabolized into other bioactive amines within the plant. acs.org
Ecological and Inter Organismal Roles of Sinalbin a
Role of Sinalbin A in Plant Defense Mechanisms
The glucosinolate-myrosinase system, involving this compound, is a key defense mechanism in Brassicaceae plants. wikipedia.orgnih.gov When plant tissue containing this compound and myrosinase is damaged, the enzymatic hydrolysis of this compound produces compounds that deter or are toxic to potential attackers. creative-proteomics.combiosynth.com
Deterrence of Herbivory by Specialist and Generalist Insects
This compound and its hydrolysis products have been shown to influence the feeding behavior and performance of both generalist and specialist insects. High concentrations of this compound in young cotyledons and leaves of Sinapis alba have been observed to deter feeding by generalist herbivores like the bertha armyworm (Mamestra configurata). nih.gov However, the effect can be concentration-dependent, with lower concentrations in older leaves offering less protection against some species. nih.gov
For specialist insects, the interaction with this compound is more complex. Some specialists, such as the turnip sawfly (Athalia rosae), are attracted to glucosinolates, including sinalbin, which serve as token stimuli for host plant recognition and oviposition. researchgate.net These insects have evolved mechanisms to cope with or even utilize glucosinolates. For instance, larvae of Mamestra configurata showed reduced survival and body weight when exposed to sinalbin, indicating an antibiotic effect. annualreviews.org The cabbage flea beetle (Phyllotreta cruciferae) is deterred by high concentrations of sinalbin in young Sinapis alba seedlings. nih.gov However, some studies suggest that sinalbin might stimulate feeding in certain flea beetle species at lower concentrations or in different plant species. cabidigitallibrary.org
Specialist herbivores have developed various strategies to overcome the glucosinolate defense system, including detoxification or sequestration of glucosinolates. mpg.denih.govresearchgate.net For example, the cabbage stem flea beetle (Psylliodes chrysocephala) can detoxify sinalbin through desulfation, preventing its activation by myrosinase. mpg.de Larvae of the sawfly Athalia rosae can rapidly incorporate and sequester sinalbin in their hemolymph as a defense mechanism against predators. nih.govresearchgate.net
Table 1: Examples of Insect Responses to this compound
| Insect Species | Diet Breadth | Plant Tissue/Sinalbin Concentration | Observed Effect | Source |
| Mamestra configurata | Generalist | Young cotyledons/leaves (High) | Deterrence of feeding, low survival, low weight | nih.govannualreviews.org |
| Phyllotreta cruciferae | Specialist | Young cotyledons (High) | Deterrence of feeding | nih.gov |
| Phyllotreta cruciferae | Specialist | Older leaves (Low) | Little or no protection, potential feeding stimulus | nih.gov |
| Athalia rosae | Specialist | Host plants | Ovipositor probing stimulation | researchgate.net |
| Phaedon cochleariae | Specialist | Synthetic diet | Feeding stimulation | researchgate.net |
| Brevicoryne brassicae | Specialist | Sinapis alba (Higher levels) | Limitation of population development | bibliotekanauki.pl |
Anti-Pathogen Activity of this compound and its Hydrolysis Products
The hydrolysis products of this compound, particularly isothiocyanates and thiocyanates, exhibit antimicrobial properties, contributing to the plant's defense against bacterial and fungal pathogens. creative-proteomics.comcsic.esresearchgate.net While this compound itself has limited biological activity, its enzymatic breakdown upon plant damage releases compounds with direct inhibitory effects on microbial growth. nih.gov
Research has demonstrated that glucosinolate hydrolysis products can inhibit the growth of various plant pathogenic bacteria and fungi. csic.es For instance, studies evaluating the in vitro activity of glucosinolates and their degradation products against Brassica pathogenic bacteria and fungi have shown that sinalbin was among the most effective glucosinolates against certain races of bacteria. csic.es
Phytoalexin Activity in Response to Biotic and Abiotic Elicitors
This compound has been identified as a phytoalexin in Sinapis alba. nih.govresearchgate.net Phytoalexins are antimicrobial compounds synthesized by plants in response to stress, including attack by pathogens (biotic elicitors) or exposure to certain chemicals or environmental conditions (abiotic elicitors). openagrar.de
The production of this compound in white mustard is induced by treatment with both biotic and abiotic elicitors. openagrar.denih.govzhangqiaokeyan.com This inducible defense response highlights the role of this compound as an active component of the plant's defense system, with its synthesis being triggered upon recognition of a threat. agriculturejournals.cz A related metabolite, sinalbin B, is also present in elicited plants and appears to be a biosynthetic precursor to this compound, further supporting its role in the induced defense response. nih.govresearchgate.net
Chemical Ecology of this compound in Plant-Mediated Interactions
This compound is a key component in the chemical ecology of Sinapis alba, mediating interactions with other organisms in its environment. Its presence and breakdown products influence the behavior and performance of insects and can interact with microbial communities.
Influence on Insect Behavior and Performance
The influence of this compound on insect behavior and performance is varied and depends on the insect species, particularly whether it is a generalist or a specialist herbivore. For generalists, this compound and its hydrolysis products often act as deterrents or negatively impact growth and survival. nih.govannualreviews.org This is consistent with the role of glucosinolates as a defense against non-adapted herbivores. annualreviews.org
In contrast, specialist insects that feed on Brassicaceae have often evolved mechanisms to detect and utilize glucosinolates as host-finding cues. researchgate.netopenagrar.de Sinalbin can stimulate feeding and oviposition in some specialist species. researchgate.netresearchgate.net However, even specialists can be negatively affected by high concentrations or specific hydrolysis products. nih.govopenagrar.de The concentration and specific profile of glucosinolates in different plant tissues and developmental stages can significantly influence insect responses. nih.gov
Table 2: Influence of this compound on Insect Behavior
| Insect Species | Behavioral Response | Performance Effect | Source |
| Mamestra configurata | Deterred feeding | Reduced survival and body weight | nih.govannualreviews.org |
| Phyllotreta cruciferae | Deterred feeding (high conc.) | Reduced feeding | nih.gov |
| Phyllotreta cruciferae | Stimulated feeding (lower conc.) | Increased feeding (potential, context-dependent) | nih.govcabidigitallibrary.org |
| Athalia rosae | Stimulated ovipositor probing | Sequestration for defense against predators | researchgate.netresearchgate.net |
| Phaedon cochleariae | Stimulated feeding | Varied depending on concentration and context | researchgate.netopenagrar.de |
| Brevicoryne brassicae | Population development limitation | Reduced population growth at higher sinalbin levels | bibliotekanauki.pl |
Interactions with Microbial Communities
While the primary focus of this compound research in the context of microbes has been its role in plant defense against pathogens, there is also potential for interactions with other microbial communities, such as those in the soil or rhizosphere. Glucosinolate hydrolysis products released from plant tissues can enter the soil and influence the composition and activity of soil microbial communities. guildhe.ac.uk These compounds can have antimicrobial effects, potentially altering the balance of beneficial and pathogenic microbes in the rhizosphere, which in turn can affect plant health and interactions with other organisms. numberanalytics.com The specific effects on microbial communities are likely complex and depend on the concentration and type of hydrolysis products, as well as the specific microbial species present.
Adaptive Significance of this compound Accumulation
This compound, a prominent aromatic glucosinolate primarily found in plants of the Brassicaceae family, particularly Sinapis alba (white mustard), plays a crucial role in the adaptive strategies of these plants creative-proteomics.combiosynth.comslu.se. Its accumulation and subsequent hydrolysis contribute significantly to defense mechanisms against a variety of biotic and abiotic stresses, influencing interactions with herbivores, pathogens, and competing plants creative-proteomics.comnih.govcabidigitallibrary.org.
The adaptive significance of this compound accumulation is largely mediated by its breakdown products, which are released upon tissue damage by the action of the enzyme myrosinase creative-proteomics.combiosynth.comnih.govcabidigitallibrary.org. This enzymatic hydrolysis yields various bioactive compounds, including 4-hydroxybenzyl isothiocyanate (pHBITC) and other metabolites such as nitriles and thiocyanates creative-proteomics.comnih.govmdpi.com. These hydrolysis products are often volatile and possess a characteristic pungent aroma and taste, acting as deterrents to generalist herbivores and pathogens creative-proteomics.comcabidigitallibrary.orgwikipedia.orgnih.gov.
Research highlights the differential impact of this compound and its breakdown products on various organisms. While these compounds can be toxic to generalist insects and microbes, specialist herbivores have evolved sophisticated mechanisms to overcome or even utilize the glucosinolate-myrosinase system cabidigitallibrary.orgresearchgate.netnih.govresearchgate.net. Some specialists can detoxify the hydrolysis products, sequester intact glucosinolates for their own defense, or even use them as host recognition cues cabidigitallibrary.orgresearchgate.netnih.govresearchgate.netnih.gov. For instance, larvae of the turnip sawfly (Athalia rosae), a specialist herbivore, can sequester this compound from their host plants and use it in their own defense through "reflex bleeding" researchgate.net. Studies on Pieris rapae caterpillars have shown they can convert this compound into less toxic compounds like 4-hydroxybenzylcyanide sulfate (B86663), avoiding the formation of the more toxic isothiocyanate researchgate.net.
The concentration and composition of glucosinolates, including this compound, can vary significantly among different plant organs, developmental stages, and in response to environmental factors mdpi.com. Generally, higher concentrations are found in reproductive tissues like seeds, suggesting a critical role in protecting vulnerable plant parts mdpi.comuidaho.eduannualreviews.org. For example, this compound is the predominant glucosinolate in S. alba seeds, present at much higher concentrations compared to shoots and roots uidaho.edu. This high concentration in seeds may deter seed predators like the lygus bug (Lygus) slu.secdnsciencepub.com.
However, the effectiveness of this compound as a defense can be context-dependent. Studies have shown that while high concentrations in young cotyledons might deter certain pests like flea beetles (Phyllotreta cruciferae), lower concentrations in older leaves may offer less protection annualreviews.orgcdnsciencepub.com. Furthermore, some specialist insects, such as the cabbage stem flea beetle (Psylliodes chrysocephala), possess specific enzymes (glucosinolate sulfatases) that can detoxify this compound by converting it to desulfo-sinalbin, thus preventing the formation of toxic isothiocyanates mpg.denih.gov.
Beyond direct defense against herbivores and pathogens, this compound and its breakdown products can also play a role in plant-plant interactions through allelopathy nih.govwikipedia.orgwashington.edu. The release of these compounds into the soil, particularly from decomposing plant residues, can inhibit the growth of competing plant species washington.eduresearchgate.netresearchgate.net. This allelopathic effect can contribute to the competitive ability of Sinapis alba in certain environments nih.govnih.gov.
The accumulation of this compound is also influenced by environmental conditions, such as nutrient availability. For instance, the amount of this compound in Sinapis alba seeds has been shown to increase significantly with increasing sulfur content in the nutrient medium washington.edu. Nitrogen deficiency, on the other hand, can either increase or have no effect on glucosinolate concentrations washington.edu.
Detailed research findings on this compound concentrations in different plant parts and its effects on specific organisms provide valuable data for understanding its adaptive significance.
Table 1: Relative this compound Concentration in Sinapis alba Plant Parts
| Plant Part | Relative this compound Concentration |
| Seed | High (5-9 times higher than shoots/roots) uidaho.edu |
| Shoot | Medium uidaho.edu |
| Root | Medium uidaho.edu |
| Cotyledons (Young) | High annualreviews.orgcdnsciencepub.com |
| Leaves (Older) | Lower annualreviews.orgcdnsciencepub.com |
Table 2: Impact of this compound and its Hydrolysis Products on Selected Organisms
| Organism Type | Effect of this compound / Breakdown Products | Notes |
| Generalist Herbivores | Deterrent/Toxic creative-proteomics.comcabidigitallibrary.orgwikipedia.orgnih.gov | Can reduce survival and body weight (e.g., Mamestra brassicae) nih.govannualreviews.org |
| Specialist Herbivores | Variable (Detoxification, Sequestration, Host Recognition) cabidigitallibrary.orgresearchgate.netnih.govresearchgate.netnih.gov | Some species can tolerate or utilize these compounds researchgate.netresearchgate.netmpg.denih.gov |
| Fungal Pathogens | Inhibition of Growth asm.org | Effectiveness can be pathogen species/race dependent asm.org |
| Bacterial Pathogens | Inhibition of Growth asm.org | Effectiveness can be pathogen species/race dependent asm.org |
| Competing Plants | Allelopathic Inhibition nih.govwashington.eduresearchgate.net | Released from decomposing plant residues researchgate.netresearchgate.net |
The adaptive significance of this compound accumulation lies in its multifaceted role as a chemical defense. While it serves as a potent barrier against many generalist threats through the action of its toxic hydrolysis products, the co-evolutionary arms race with specialist organisms has led to diverse counter-adaptations. The differential distribution of this compound within the plant, its responsiveness to environmental cues, and its contribution to allelopathy all underscore its importance in the ecological interactions and survival of Sinapis alba and other sinalbin-producing plants.
Analytical and Methodological Approaches for Sinalbin a Research
Extraction and Isolation Techniques for Sinalbin A from Plant Matrices
The initial and critical step in the analysis of this compound is its effective extraction and isolation from plant tissues. The choice of method is vital to ensure the stability of the compound and to prevent its enzymatic degradation.
Several techniques are employed for the extraction of this compound. researchgate.net Solvent extraction is a common approach, utilizing organic solvents like methanol (B129727) or ethanol (B145695). greenskybio.com The plant material, typically seeds, is powdered and mixed with the solvent. Gentle heating can improve extraction efficiency, though it must be controlled to prevent degradation. greenskybio.com Studies have shown that extraction with 70-85% aqueous methanol or ethanol yields the highest concentrations of this compound. uidaho.edu After extraction, the resulting mixture is filtered to separate the liquid extract containing this compound. greenskybio.com
To prevent the enzymatic hydrolysis of this compound by myrosinase, which is naturally present in the plant tissues, certain precautions are necessary. uidaho.edu Myrosinase activity is optimal between a pH of 5 and 7. uidaho.edu Therefore, extraction methods often involve boiling the plant material in solvents like methanol or water to deactivate the enzyme. york.ac.ukwhiterose.ac.uk One simplified and effective method involves extracting from frozen wet tissue samples in cold 80% methanol, which avoids the need for freeze-drying and boiling, making the process safer and more cost-effective. york.ac.ukwhiterose.ac.uk
For purification of the crude extract, column chromatography is a widely used technique. greenskybio.com A stationary phase, such as silica (B1680970) gel or alumina, is packed into a column. The crude extract is then loaded onto the column, and an eluent (a solvent or mixture of solvents) is passed through to separate the components. greenskybio.com Gradient elution, where the polarity of the eluent is gradually changed, is often used to effectively separate this compound from other impurities. greenskybio.com
Another advanced extraction technique is Supercritical Fluid Extraction (SFE). greenskybio.com This method uses supercritical carbon dioxide (sc-CO₂), which possesses properties between a gas and a liquid, allowing for selective extraction of this compound. greenskybio.com Operating conditions such as pressure (typically 10-30 MPa) and temperature (40-60 °C) are optimized to achieve a high-purity extract. greenskybio.com
The table below summarizes various extraction techniques for this compound.
| Extraction Technique | Solvent/Fluid | Key Parameters/Conditions | Purpose |
| Solvent Extraction | Methanol, Ethanol (70-85% aqueous solution) | Gentle heating, filtration | Initial extraction from plant material |
| Enzyme Deactivation | Boiling methanol or water; Cold 80% methanol on frozen tissue | Heat or cold temperature | Prevent enzymatic hydrolysis by myrosinase |
| Column Chromatography | Silica gel, Alumina | Gradient elution with solvents of varying polarity | Purification of crude extract |
| Supercritical Fluid Extraction (SFE) | Supercritical Carbon Dioxide (sc-CO₂) | Pressure: 10-30 MPa, Temperature: 40-60 °C | High-purity extraction |
Quantitative Analysis of this compound
Accurate quantification of this compound is essential for various research applications. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography are the primary methods used for this purpose.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a sensitive and selective method for quantifying this compound. creative-proteomics.com This technique separates this compound from other components in the extract based on its interaction with a stationary phase (the column) and a mobile phase (the solvent).
A common approach involves using a reversed-phase C18 column. nih.govmdpi.com The mobile phase typically consists of a gradient of acetonitrile (B52724) and water. nih.gov Detection is often performed at a wavelength of 229 nm. nih.govtandfonline.com For accurate quantification, either an external or internal standard is used. nih.gov While internal standards can correct for sample processing errors, external standard curves are also frequently employed. nih.gov Some methods utilize an ion-pairing reagent, such as tetrabutylammonium, in the mobile phase to enhance the retention of glucosinolates on the column. mdpi.comnih.gov
The table below outlines a typical HPLC-UV/DAD method for this compound quantification.
| Parameter | Condition | Reference(s) |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm) | nih.govmdpi.com |
| Mobile Phase | Acetonitrile-water gradient | nih.gov |
| Flow Rate | 0.75 mL/min | nih.gov |
| Column Temperature | 40 °C | nih.gov |
| Detection Wavelength | 229 nm | nih.govtandfonline.com |
Ion Chromatography for Simultaneous Quantification with Hydrolysis Products
Ion Chromatography (IC) offers a simple and rapid method for the simultaneous quantification of this compound and its anionic hydrolysis products, such as sulfate (B86663) (SO₄²⁻) and thiocyanate (B1210189) (SCN⁻). researchgate.netacs.orgresearchgate.net This is particularly useful for assessing the biological potency of mustard seed and meal, as the hydrolysis products are biologically active. acs.org
The method typically employs a hydroxide-selective anion-exchange column with an isocratic elution of sodium hydroxide (B78521) (NaOH). researchgate.netacs.orgresearchgate.net This technique provides good recoveries and low limits of detection for both this compound and its hydrolysis products with minimal interference from the plant matrix. researchgate.netresearchgate.net
| Analyte | Recovery Range (%) | Limit of Detection (mM) |
| Sinalbin | 83 - 102 | ≤ 0.04 |
| Sinigrin (B192396) | 83 - 102 | ≤ 0.04 |
| Sulfate (SO₄²⁻) | 83 - 102 | 0.02 |
| Thiocyanate (SCN⁻) | 83 - 102 | 0.04 |
Qualitative and Structural Characterization of this compound and its Metabolites
Determining the precise structure of this compound and identifying its various metabolites requires advanced analytical techniques that provide detailed molecular information.
Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, TOF-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (LC-MS/MS) and time-of-flight (LC-TOF-MS) variations are powerful tools for the qualitative and structural characterization of this compound. creative-proteomics.comnih.gov These techniques combine the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. creative-proteomics.com
LC-MS can identify and confirm the presence of this compound and its metabolites by providing accurate mass measurements. nih.gov For instance, LC-ESI-MS (Electrospray Ionization) has been used to identify various glucosinolates in plant extracts. nih.gov High-resolution mass spectrometry (HR-MS) provides even greater accuracy in mass determination. ecu.edu.au
LC-MS/MS allows for the structural elucidation of compounds through fragmentation analysis. creative-proteomics.comnih.gov The fragmentation patterns of this compound and its metabolites can be compared to known standards or used to deduce their structures. nih.gov A sensitive LC-MS/MS method has been developed for quantifying glucosinolate metabolites in human plasma and urine, which is crucial for understanding their bioavailability. nih.gov LC-TOF-MS has been shown to be more sensitive than HPLC-UV and IC methods for the quantification of glucosinolates like Sinalbin and Sinigrin. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. creative-proteomics.comresearchgate.net Both 1D (¹H and ¹³C) and 2D NMR techniques are employed to determine the chemical structure, including the arrangement of atoms and functional groups. creative-proteomics.comru.nl
¹H and ¹³C NMR spectra provide characteristic signals that can be assigned to the different parts of the this compound molecule, such as the glucose moiety and the p-hydroxybenzyl group. ru.nl 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, respectively, which helps in assembling the complete molecular structure. ru.nl NMR has been used to unequivocally identify related glucosinolates by comparing their spectra with that of this compound. ru.nlnih.gov
Advanced Techniques for In Situ Localization and Distribution
The precise spatial arrangement of metabolites within plant tissues is crucial for understanding their physiological roles, including defense mechanisms and metabolic pathways. Advanced imaging techniques are essential for visualizing the distribution of compounds like this compound without disrupting their native localization.
Matrix-Assisted Laser Desorption Ionization-Mass Spectrometry Imaging (MALDI-MSI)
Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI) is a powerful analytical technique that allows for the direct visualization of molecules within tissue sections, providing spatial and chemical information simultaneously. osti.goviastate.edu This method has been successfully applied to map the in situ localization of a wide range of plant metabolites, including lipids, proteins, and secondary metabolites like glucosinolates. osti.govnih.gov
The MALDI-MSI workflow typically involves flash-freezing the plant tissue, cryo-sectioning it, and then coating the section with a chemical matrix that facilitates the desorption and ionization of analytes. osti.govslideplayer.com A laser is then rastered across the tissue surface, generating a mass spectrum at each coordinate. These spectra are compiled to create an image that shows the intensity and distribution of specific ions of interest. osti.gov
Research has demonstrated the utility of MALDI-MSI in studying this compound. For instance, in an investigation of the interaction between the turnip sawfly (Athalia rosae) and its host plant, white mustard (Sinapis alba), MALDI-MSI was used to monitor the fate of ingested Sinalbin. osti.goviastate.eduslideplayer.com The imaging revealed that the larvae rapidly sequester Sinalbin from the gut into the haemolymph, a detoxification strategy that would be difficult to elucidate using conventional extraction-based analyses. osti.govacs.org The images showed that the sequestered Sinalbin circulates in the haemolymph and accumulates around the Malpighian tubules. acs.org This highlights the capability of MALDI-MSI to reveal unforeseen compartmentalization of metabolites, providing an authentic representation of their distribution within an organism. osti.gov
While powerful, MALDI-MSI analysis of small molecules like this compound can present challenges, such as potential ion suppression from the matrix and susceptibility to in-source fragmentation. iastate.edu Despite these hurdles, the use of specific matrices, such as 9-aminoacridine (B1665356) (9-AA), has enabled the successful analysis of glucosinolates in negative ion mode. osti.goviastate.edu
Methodological Considerations for Hydrolysis Product Analysis
The analysis of this compound hydrolysis products is complicated by the variety of compounds that can be formed and their inherent instability. nih.govresearchgate.net The enzymatic hydrolysis of this compound by myrosinase is influenced by several factors, which dictates the profile of the resulting degradation products. nih.govcreative-proteomics.com
Key methodological considerations include:
Influence of pH: The pH of the reaction medium is a critical determinant of the hydrolysis pathway. nih.govtandfonline.com Under neutral to mildly acidic conditions (pH 5-7), the primary, albeit unstable, product is 4-hydroxybenzyl isothiocyanate. nih.govtandfonline.com However, at low pH values (pH 3-4), the formation of 4-hydroxybenzyl cyanide is favored. nih.govtandfonline.com
Instability of 4-hydroxybenzyl isothiocyanate: The initial hydrolysis product, 4-hydroxybenzyl isothiocyanate, is highly reactive and transient. nih.govresearchgate.net In aqueous solutions, it readily degrades, primarily to 4-hydroxybenzyl alcohol and thiocyanate ions (SCN⁻). nih.govtandfonline.com It can also react with other available nucleophiles; for example, in the presence of ascorbic acid, it can form 4-hydroxybenzylascorbigen. nih.gov
Analytical Techniques: A range of chromatographic techniques is employed to separate and quantify these diverse and often unstable products.
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for analyzing glucosinolate hydrolysis products. nih.govthescipub.com It allows for the simultaneous monitoring of both the parent glucosinolate and the various degradation products. nih.gov
Supercritical Fluid Chromatography (SFC): SFC has been effectively used for the analysis and preparative isolation of this compound degradation products, allowing for their subsequent identification by methods like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Ion Chromatography: This technique is suitable for the simultaneous quantification of Sinalbin and its anionic hydrolysis products, such as sulfate (SO₄²⁻) and thiocyanate (SCN⁻), which are released in equimolar concentrations to the isothiocyanate. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is often used to analyze the volatile components that may arise from hydrolysis. nih.gov
Sample Preparation: Proper sample preparation is crucial to prevent unintended degradation or alteration of the hydrolysis products. For accurate analysis of the parent glucosinolate, myrosinase must be inactivated prior to tissue disruption, often by freeze-drying the tissue. whiterose.ac.uk Conversely, when analyzing hydrolysis products, conditions must be controlled to ensure consistent and reproducible enzymatic reactions. nih.govmdpi.com
The table below summarizes the primary hydrolysis products of this compound under different conditions.
| Condition | Primary Hydrolysis Products | Reference |
| Physiological pH (5-7) | 4-hydroxybenzyl isothiocyanate (unstable), 4-hydroxybenzyl alcohol, Thiocyanate (SCN⁻), di-(p-hydroxybenzyl) disulfide | nih.govtandfonline.com |
| Acidic pH (3-4) | 4-hydroxybenzyl cyanide, Sulfur | nih.govtandfonline.com |
| Reaction with Water | 4-hydroxybenzyl alcohol | nih.gov |
| Reaction with Ascorbic Acid | 4-hydroxybenzylascorbigen | nih.gov |
The following table outlines the analytical methods used in the study of this compound and its derivatives.
| Analytical Technique | Analytes | Purpose | Reference |
| MALDI-MSI | This compound | In situ localization and distribution in tissues | osti.goviastate.eduacs.org |
| HPLC | This compound, Hydrolysis Products | Quantification and kinetic analysis | nih.govthescipub.com |
| Supercritical Fluid Chromatography (SFC) | Hydrolysis Products | Separation and quantification | nih.gov |
| Ion Chromatography | This compound, Sulfate, Thiocyanate | Simultaneous quantification of anionic compounds | researchgate.net |
| GC-MS | Volatile Components | Identification of volatile hydrolysis products | nih.gov |
| LC-MS | This compound, Hydrolysis Products | Identification and quantification | creative-proteomics.com |
Mechanistic Investigations of Sinalbin a Bioactivity Excluding Human Clinical Efficacy
Molecular and Cellular Mechanisms of Antioxidant Activity (in in vitro or animal models)
Sinalbin, a glucosinolate found predominantly in the seeds of white mustard (Sinapis alba), has demonstrated antioxidant properties, although its direct activity appears to be moderate. researchgate.netcreative-proteomics.com The primary antioxidant effects are often attributed to its hydrolysis products, which are formed when plant tissues are damaged, activating the enzyme myrosinase. creative-proteomics.combiosynth.com
In vitro studies have shown that sinalbin itself can scavenge ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulphonic acid)) radicals and offer protection against copper-catalyzed LDL oxidation. researchgate.net However, research also indicates that purified glucosinolates like sinalbin generally exhibit weak direct antioxidant properties. nih.gov The more significant antioxidant activity is often associated with the breakdown of sinalbin into compounds like 4-hydroxybenzyl isothiocyanate (4-HBITC) and sinapic acid. frontiersin.orgwikipedia.org
A study comparing extracts from Sinapis alba (rich in sinalbin) and Sinapis nigra found that the white mustard seed extract, containing sinalbin, exhibited higher antioxidant capacity. nih.gov Specifically, an ethanol (B145695)/water extract of S. alba seeds showed a noteworthy scavenging effect on DPPH radicals. nih.gov The hydrolysis of sinalbin generates p-hydroxybenzyl isothiocyanate (HBIT), which has a phenolic structure that contributes to antioxidant activity. nih.gov
Molecular and Cellular Mechanisms of Anti-inflammatory Effects (in in vitro or animal models)
Sinalbin and its derivatives have been investigated for their anti-inflammatory properties in various in vitro and animal models. creative-proteomics.comnih.gov The anti-inflammatory actions are largely linked to the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. nih.govmdpi.com
Research suggests that the hydrolysis products of glucosinolates, such as isothiocyanates (ITCs), play a crucial role in these effects. nih.govmdpi.com While much of the detailed mechanistic work has focused on other ITCs like sulforaphane, the findings provide a framework for understanding how sinalbin's derivatives might function. nih.govdntb.gov.ua These mechanisms often involve the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B-cell (NF-κB) signaling pathway, a central regulator of inflammation. mdpi.commdpi.com By inhibiting NF-κB, these compounds can reduce the production of a cascade of inflammatory molecules. mdpi.com
In vitro models using various cell types, including macrophages, have been instrumental in elucidating these effects. nih.govmdpi.com For example, studies on macrophage-like cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state have shown that treatment with sinalbin can reduce the production of key pro-inflammatory cytokines. mdpi.comcsic.es
Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)
Sinalbin has been shown to directly modulate the production of pro-inflammatory cytokines, which are key signaling molecules that drive the inflammatory response. mdpi.com In vitro experiments have demonstrated that sinalbin can inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comcsic.es
In a study using a human macrophage-like cell line (HL-60) stimulated with LPS, sinalbin was assessed for its anti-inflammatory potential. mdpi.com The results indicated that sinalbin treatment could reduce the LPS-induced production of both TNF-α and IL-6. csic.es Although the inhibitory effect of sinalbin was found to be less potent compared to other tested phytochemicals like sulforaphane, it nonetheless demonstrated a clear, dose-dependent anti-inflammatory bioactivity. csic.esresearchgate.net This was the first study to prove that sinalbin, as a single agent, possesses anti-inflammatory effects on human macrophages. csic.es
The mechanism for this modulation is believed to be linked to the inhibition of inflammatory signaling pathways. Nitric oxide (NO) is another molecule that can modulate the release of TNF-α and IL-6 in stimulated macrophage cells. nih.gov The interplay between ITCs, their effect on signaling pathways like NF-κB, and the subsequent production of cytokines like TNF-α and IL-6 is a key area of its anti-inflammatory action. nih.govmdpi.com
| Compound | Cell Model | Inflammatory Stimulus | Effect on TNF-α Production | Effect on IL-6 Production | Reference |
|---|---|---|---|---|---|
| Sinalbin | Human macrophage-like cells (HL-60) | LPS | Reduced | Reduced | mdpi.comcsic.es |
| Sulforaphane (for comparison) | Human macrophage-like cells (HL-60) | LPS | Significantly reduced | Significantly reduced | mdpi.comcsic.es |
Cellular and Molecular Targets of Antiproliferative Activity (in in vitro models)
Sinalbin and its hydrolysis products have demonstrated antiproliferative activity against various cancer cell lines in in vitro studies. nih.govscialert.net The effect is often more pronounced when sinalbin is hydrolyzed by the enzyme myrosinase, suggesting that its breakdown products are the primary bioactive agents. nih.gov
In one study, the antiproliferative activity of extracts from Sinapis alba (containing sinalbin) was tested on both non-tumor and tumor cell lines. The seed extracts were found to inhibit cell proliferation, with the S. alba extract being more active than the S. nigra extract. nih.gov Interestingly, pure sinalbin was less effective than the whole extract, but its activity was enhanced in the presence of myrosinase. nih.gov This highlights the importance of enzymatic hydrolysis for its anticancer effects. The nitrile derived from sinalbin has also been shown to inhibit the growth of human erythroleukemic K562 cells. nih.gov
Modulation of Mitogen-Activated Protein Kinases (MAPK)
A key mechanism behind the antiproliferative effects of sinalbin-containing extracts is the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.
In studies using non-tumor (hTERT-HME1) and colon cancer (HT-29 and HCT 116) cell lines, the antiproliferative activity of S. alba seed extract was correlated with the modulation of MAPK activity. nih.gov The specific effects were cell-dependent. For instance, in HT-29 colon cancer cells, the extract caused a significant dephosphorylation (inhibition) of p42/44 MAPK and, to a lesser extent, p38 MAPK. nih.gov In contrast, in HCT 116 cells, the extract activated JNK, another member of the MAPK family. nih.gov This differential modulation of MAPK pathways in various cell lines suggests that the antiproliferative effects of sinalbin's derivatives are targeted and context-specific.
Induction of Apoptosis (in in vitro cellular models)
In addition to inhibiting proliferation, sinalbin and its related compounds can induce apoptosis, or programmed cell death, in cancer cells. scialert.netacs.org This is a crucial mechanism for eliminating cancerous cells.
Studies on human lung cancer cell lines (H1299 and A549) treated with glucosinolates, including sinalbin, showed that these compounds decreased cell viability and induced apoptosis. scialert.net The treated cells displayed typical apoptotic features. The mechanism involved the inhibition of the anti-apoptotic protein Bcl-2, which in turn promotes the release of the apoptosis-inducing factor cytochrome c from the mitochondria into the cytoplasm. scialert.net
Furthermore, cell cycle analysis revealed that S. alba extracts, rich in sinalbin, had a pro-apoptotic effect on both HT-29 and HCT 116 tumor cell lines. nih.gov This induction of apoptosis is a key component of the anticancer activity observed for sinalbin and its derivatives in vitro. nih.govscialert.net
| Compound/Extract | Cell Line | Key Molecular Target/Pathway | Observed Effect | Reference |
|---|---|---|---|---|
| Sinalbin-derived nitrile | K562 (human erythroleukemic) | Not specified | Inhibited cell growth | nih.gov |
| Sinapis alba seed extract (contains Sinalbin) | HT-29 (colon cancer) | MAPK (p42/44, p38) | Dephosphorylation (inhibition) | nih.gov |
| Sinapis alba seed extract (contains Sinalbin) | HCT 116 (colon cancer) | MAPK (JNK) | Activation | nih.gov |
| Tumorous stem mustard glucosinolates (incl. Sinalbin) | H1299, A549 (lung cancer) | Bcl-2, Cytochrome c | Inhibited Bcl-2, promoted Cytochrome c release | scialert.net |
Antimicrobial Action Mechanisms of Sinalbin A Hydrolysis Products
The antimicrobial properties of white mustard are primarily attributed to the hydrolysis products of sinalbin, particularly 4-hydroxybenzyl isothiocyanate (4-HBITC). creative-proteomics.combiosynth.comnih.gov Sinalbin itself has little to no antimicrobial activity; its efficacy is dependent on its enzymatic conversion by myrosinase upon tissue damage. nih.govusda.gov
The primary hydrolysis product, 4-HBITC, has demonstrated significant antibacterial effects against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. nih.gov Studies have shown that its effect is more pronounced on Gram-positive bacteria compared to Gram-negative bacteria. nih.gov
The proposed mechanism of action for isothiocyanates (ITCs) like 4-HBITC involves their highly reactive electrophilic nature. mdpi.comusda.gov This allows them to interact with and disrupt key cellular components of microorganisms. A key proposed mechanism is the binding of ITCs to sulfhydryl groups of enzymes and other proteins that are essential for microbial survival and growth. usda.gov This binding can inactivate critical enzymes, leading to a disruption of metabolic processes.
Effects on Bacterial and Fungal Pathogens
Sinalbin, a glucosinolate found predominantly in the seeds of white mustard (Sinapis alba), demonstrates antimicrobial properties primarily through its hydrolysis products. creative-proteomics.complantaanalytica.comwikipedia.org This bioactivity is initiated when plant tissue is damaged, allowing the myrosinase enzyme to come into contact with sinalbin. creative-proteomics.comresearchgate.net Myrosinase catalyzes the hydrolysis of sinalbin into several compounds, most notably 4-hydroxybenzyl isothiocyanate (p-HBITC). mdpi.commdpi.comresearchgate.net This isothiocyanate is a highly reactive compound and is considered the main bioactive agent responsible for the antimicrobial effects observed. plantaanalytica.commdpi.com
The mechanism of action for isothiocyanates like p-HBITC generally involves the disruption of pathogen cell membranes and the inhibition of enzymes crucial for cellular metabolism, thereby impeding their growth. mdpi.commdpi.com However, p-HBITC is known to be unstable, particularly at neutral or higher pH, and can degrade into non-pungent 4-hydroxybenzyl alcohol and a thiocyanate (B1210189) ion. wikipedia.orgnih.gov This instability can influence its efficacy in different environments.
Research has shown varied efficacy of sinalbin and its derivatives against different pathogens. In studies on bacteria, thermally treated yellow mustard powder, which contains sinalbin, demonstrated significant bactericidal activity against Escherichia coli O157:H7 in dry fermented sausages, achieving a reduction of over 5 log CFU/g in 18 days. nih.gov It was noted that E. coli O157:H7 itself could contribute to the conversion of sinalbin. nih.gov Other research using methanolic extracts of Sinapis alba showed antibacterial activity against Staphylococcus aureus, with inhibition zones of 17.2 mm, but not against Escherichia coli. researchgate.net
The antifungal activity of sinalbin's hydrolysis products is less well-understood compared to other isothiocyanates like allyl isothiocyanate (AITC). mdpi.com While the isothiocyanates derived from glucosinolates are generally known to be effective against fungal pathogens such as Aspergillus, Penicillium, and Fusarium species, the specific efficacy of p-HBITC is variable. mdpi.commdpi.com For instance, one study highlighted that extracts from S. alba, containing 100% sinalbin, did not inhibit the mycelial growth of the oomycetes Phytophthora cinnamomi and Pythium spiculum. agriculturejournals.czcabidigitallibrary.org This contrasts with the effectiveness of other glucosinolate extracts, suggesting that the type of isothiocyanate produced is critical for activity against specific pathogens. agriculturejournals.czcabidigitallibrary.org
Table 1: Summary of Research Findings on the Antimicrobial Effects of Sinalbin and its Derivatives
| Source Material | Target Pathogen | Key Findings | Reference |
|---|---|---|---|
| Autoclaved Yellow Mustard Powder (contains Sinalbin) | Escherichia coli O157:H7 | >5 log CFU/g reduction in 18 days in dry fermented sausage. | nih.gov |
| Methanolic Extract of Sinapis alba | Staphylococcus aureus | Showed antibacterial activity with an inhibition zone of 17.2 mm. | researchgate.net |
| Methanolic Extract of Sinapis alba | Escherichia coli | No antibacterial activity observed. | researchgate.net |
| Extract of Sinapis alba (100% Sinalbin) | Phytophthora cinnamomi | Did not inhibit mycelial growth. | agriculturejournals.czcabidigitallibrary.org |
| Extract of Sinapis alba (100% Sinalbin) | Pythium spiculum | Did not inhibit mycelial growth. | agriculturejournals.czcabidigitallibrary.org |
Receptor and Enzyme Interactions of this compound and Its Derivatives
Molecular Docking Studies with Biological Targets (e.g., Angiotensin-Converting Enzyme)
Molecular docking is a computational technique used in drug discovery to predict how a small molecule (ligand), such as sinalbin, binds to a receptor or enzyme. researchgate.net This method helps to elucidate the structural basis of these interactions and identify potential therapeutic agents. nih.gov Studies have utilized molecular docking to investigate the interaction of sinalbin with the angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure. nih.govunair.ac.id
In silico studies have identified sinalbin as a potential inhibitor of ACE. unair.ac.idunair.ac.idunar.ac.id Molecular docking analyses were performed using programs like Autodock 4.0 to predict the binding affinity and interaction patterns between sinalbin and the ACE protein (PDB ID: 1O86). unair.ac.idunair.ac.id
The results of these studies indicate that sinalbin can fit into the binding pocket of the ACE inhibitor. unair.ac.id The calculated binding energy for the sinalbin-ACE complex was found to be -9.14 kcal/mol. researchgate.netunair.ac.idunair.ac.id This strong binding affinity suggests a stable interaction. The interaction is stabilized by the formation of hydrogen bonds with specific amino acid residues in the enzyme's active site. Specifically, sinalbin was shown to form hydrogen bonds with the amino acid residues Lys511 and Tyr520 of the angiotensin-converting enzyme. unair.ac.id These findings suggest that sinalbin is a prospective compound for the development of alternative antihypertensive agents. unair.ac.idunair.ac.id
Table 2: Molecular Docking Interaction Details of Sinalbin with Angiotensin-Converting Enzyme (ACE)
| Ligand | Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
|---|---|---|---|---|---|
| Sinalbin | Angiotensin-Converting Enzyme (ACE) | 1O86 | -9.14 | Lys511, Tyr520 (via H-bonds) | researchgate.netunair.ac.idunair.ac.id |
Comparative Studies and Derivatization of Sinalbin a
Biosynthesis and Biological Activities of Related Glucosinolates (e.g., Sinigrin)
Glucosinolates are a class of plant secondary metabolites known for their role in plant defense and for their potential health benefits in humans. nih.gov All known glucosinolates share a common structure consisting of a β-D-glucopyranose unit, a sulfonated oxime moiety, and a variable side chain (R-group) derived from an amino acid. austinpublishinggroup.comwikipedia.org The biosynthesis of these compounds occurs in three main phases: side-chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. nih.gov
Sinigrin (B192396) (allyl glucosinolate) is a well-studied aliphatic glucosinolate found predominantly in plants of the Brassicaceae family, such as broccoli, Brussels sprouts, and the seeds of black mustard (Brassica nigra). nih.govcapes.gov.br Its biosynthesis begins with the amino acid methionine. wikipedia.org The pathway involves a chain elongation phase where methionine's side chain is extended, followed by a series of enzymatic reactions that form the core glucosinolate structure. nih.gov The final step is the modification of the side chain to form the characteristic allyl group of sinigrin. nih.gov
Upon plant tissue damage, the enzyme myrosinase hydrolyzes sinigrin, removing the glucose group to form an unstable intermediate. wikipedia.org This intermediate spontaneously rearranges to produce allyl isothiocyanate (AITC), a volatile and pungent compound responsible for the sharp taste of mustard and horseradish. wikipedia.orgusda.gov This activation mechanism is often referred to as the "mustard oil bomb" and serves as a potent defense against herbivores and pathogens. wikipedia.org
The biological activities of sinigrin and its hydrolysis products have been the subject of extensive research. nih.govnih.gov Studies have demonstrated a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, antioxidant, and anti-inflammatory effects. nih.govcapes.gov.brnih.govmedchemexpress.com The isothiocyanates formed from glucosinolate breakdown are believed to be the primary agents responsible for these biological actions. nih.gov While sinigrin itself has shown limited direct antimicrobial activity, its hydrolysis product, AITC, is a potent inhibitor of bacterial growth. usda.gov
Table 1: Summary of Reported Biological Activities of Sinigrin and its Derivatives
| Activity | Description | Key Product(s) | References |
| Anticancer | Has shown potential in inhibiting the growth of cancer cells. | Allyl isothiocyanate (AITC) | medchemexpress.com, nih.gov, nih.gov |
| Antibacterial | Inhibits the growth of various bacteria. | Allyl isothiocyanate (AITC) | medchemexpress.com, nih.gov, usda.gov, nih.gov |
| Antifungal | Effective against certain fungal species. | Allyl isothiocyanate (AITC) | medchemexpress.com, nih.gov, nih.gov |
| Anti-inflammatory | Reduces the production of pro-inflammatory cytokines. | Sinigrin, AITC | medchemexpress.com, nih.gov, nih.gov |
| Antioxidant | Helps protect cells from damage caused by free radicals. | Sinigrin, AITC | medchemexpress.com, nih.gov, nih.gov |
| Wound Healing | Pharmacological studies have indicated potential wound healing properties. | Not specified | nih.gov, nih.gov |
| Biofumigation | Acts as a natural pesticide to control soil-borne pests. | Allyl isothiocyanate (AITC) | nih.gov, nih.gov |
Structural Analogs of Sinalbin A and their Derivatization in Plant Metabolism (e.g., Glucomoringin)
This compound is an aromatic glucosinolate derived from the amino acid tyrosine. wikipedia.org A notable structural analog is Glucomoringin, which is the predominant glucosinolate found in the seeds and leaves of plants in the Moringaceae family, particularly Moringa oleifera. digitellinc.comextrasynthese.com Glucomoringin is chemically described as 4-(α-L-rhamnosyloxy)benzyl glucosinolate. smolecule.com It can be considered a rhamnoside of sinalbin, meaning it has an additional rhamnose sugar moiety attached to the benzyl (B1604629) group, which distinguishes it from sinalbin (4-hydroxybenzyl glucosinolate). extrasynthese.comsmolecule.com
The biosynthesis of Glucomoringin, like other aromatic glucosinolates, originates from an amino acid precursor. digitellinc.com Studies using 13C-labeled tyrosine have helped to elucidate its metabolic pathway in moringa sprouts, confirming its origin from this amino acid. digitellinc.com
Similar to other glucosinolates, Glucomoringin is biologically inactive until it is hydrolyzed by the enzyme myrosinase, which is released upon plant tissue damage. smolecule.comresearchgate.net This enzymatic reaction cleaves the thioglucose bond, leading to the formation of its corresponding isothiocyanate, 4-(α-L-rhamnosyloxy)benzyl isothiocyanate, also known as moringin. researchgate.netresearchgate.net This isothiocyanate derivative is responsible for the majority of the biological activities attributed to glucomoringin, including anti-inflammatory and anticancer properties. smolecule.comresearchgate.net The additional sugar group in moringin's structure is thought to provide it with greater stability compared to other isothiocyanates. sci-hub.se
Table 2: Comparison of this compound and its Structural Analog, Glucomoringin
| Feature | This compound | Glucomoringin | References |
| Chemical Name | 4-Hydroxybenzyl glucosinolate | 4-(α-L-rhamnosyloxy)benzyl glucosinolate | wikipedia.org, smolecule.com |
| Amino Acid Precursor | Tyrosine | Tyrosine | wikipedia.org, digitellinc.com |
| Primary Plant Source | White Mustard (Sinapis alba) | Moringa oleifera | wikipedia.org, extrasynthese.com |
| Structural Difference | Contains a hydroxyl group on the benzyl ring. | Contains a rhamnose sugar attached to the hydroxyl group of the benzyl ring. | extrasynthese.com |
| Hydrolysis Product | 4-hydroxybenzyl isothiocyanate | 4-(α-L-rhamnosyloxy)benzyl isothiocyanate (Moringin) | wikipedia.org, researchgate.net |
Laboratory Synthesis of this compound and its Structural Analogs
The need for pure glucosinolates for research and analytical standards has driven the development of laboratory synthesis methods, as extraction from plant sources can be challenging and yield low quantities. austinpublishinggroup.comresearchgate.net
The chemical structure and synthesis of this compound itself have been described. nih.gov It is classified as a phytoalexin, a type of antimicrobial compound produced by plants in response to stress, such as from pathogens. researchgate.netnih.gov Research has shown that this compound is produced by white mustard (Sinapis alba) following treatment with elicitors. nih.gov A related compound, Sinalbin B, has also been identified in elicited plants and is proposed to be a biosynthetic precursor to this compound. nih.gov The synthesis of both this compound and B has been achieved in the laboratory. nih.gov
More broadly, several general chemical strategies have been developed for the synthesis of glucosinolates and their structural analogs. nih.govaustinpublishinggroup.com These methods are crucial for creating both naturally occurring glucosinolates that are difficult to isolate and novel, artificial analogs for structure-activity relationship studies. austinpublishinggroup.comacs.org
Two major synthetic approaches have been established:
The Aldoxime Pathway : This is a widely used method for synthesizing glucosinolates. nih.gov It involves the chlorination of a precursor aldoxime to form a hydroxamoyl chloride. This intermediate then reacts with a protected glucosyl thiol. The resulting product undergoes sulfonation and subsequent deprotection to yield the final glucosinolate. nih.gov A limitation of this pathway is the sensitivity of some side-chain aldoximes to the halogenation step. nih.gov
The Nitronate and Nitrovinyl Pathway : This alternative was developed to overcome the limitations of the aldoxime method, particularly for aryl and vinyl glucosinolates. nih.govacademie-sciences.fr In this approach, a key hydroximoyl chloride intermediate is generated via a nitronate. nih.gov This method was successfully used to synthesize sinigrin and various arylalkyl glucosinolates, demonstrating its utility for creating analogs of aromatic glucosinolates like this compound. nih.govacademie-sciences.fr
More recent developments include a method using O-silylated hydroxamic acids, which are activated to generate nitrile oxides that can be condensed with a thiol, providing another synthetic route to the core thiohydroximate structure of glucosinolates. researchgate.net These synthetic strategies allow for the creation of a diverse range of natural and unnatural glucosinolates, facilitating further research into their biological functions. austinpublishinggroup.comacs.org
Q & A
Q. How can researchers accurately quantify Sinalbin A in plant extracts using HPLC?
Methodological Answer: To quantify this compound via HPLC, optimize parameters such as column type (e.g., C18 reverse-phase), mobile phase composition (e.g., acetonitrile/water gradients), and detection wavelength (based on UV-Vis spectra). Use calibration curves with pure this compound standards, ensuring linearity (R² > 0.99) and precision (RSD < 5%). Validate the method using spike-and-recovery experiments in plant matrices to account for interference . Report retention times, limit of detection (LOD), and quantification (LOQ) to enhance reproducibility .
Basic Research Question
Q. What are the optimal conditions for extracting this compound from its natural sources?
Methodological Answer: Compare extraction efficiency across solvents (e.g., methanol, ethanol, or hydroalcoholic mixtures), temperatures (room temp vs. Soxhlet), and durations. Employ a factorial experimental design to isolate variables. Quantify yields via validated HPLC or LC-MS protocols. For reproducibility, document solvent-to-solid ratios, particle size of plant material, and centrifugation parameters. Statistical tools like ANOVA can identify significant factors .
Advanced Research Question
Q. How do structural modifications of this compound affect its bioactivity in different cellular models?
Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modifications to functional groups (e.g., glucosinolate side chains). Test bioactivity using in vitro assays (e.g., cytotoxicity via MTT, apoptosis via flow cytometry) across cell lines (e.g., cancer vs. normal). Normalize results to parent compound activity and use dose-response curves (IC₅₀ values). Control for metabolic activation by including liver microsomal fractions where applicable .
Advanced Research Question
Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound across studies?
Methodological Answer: Perform a systematic review to identify variables causing discrepancies, such as cell line specificity (e.g., HeLa vs. MCF-7), exposure time, or purity of the compound. Conduct meta-analyses using standardized effect sizes (e.g., Hedge’s g). Replicate conflicting experiments under controlled conditions, ensuring identical protocols for cell culture, compound preparation, and assay endpoints. Address publication bias by including grey literature .
Basic Research Question
Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity?
Methodological Answer: Use high-resolution NMR (¹H/¹³C) to confirm structural integrity, MS (ESI-TOF) for molecular weight validation, and IR for functional group identification. Cross-reference spectral data with published libraries or synthetic standards. For purity assessment, combine HPLC-DAD (diode array detection) with chromatographic peak integration (>95% area). Document solvent impurities and baseline noise thresholds .
Advanced Research Question
Q. What computational approaches predict this compound’s interaction with biological targets?
Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) to simulate binding affinities with target proteins (e.g., kinases, receptors). Validate predictions via molecular dynamics (MD) simulations (100+ ns trajectories) to assess stability of ligand-protein complexes. Cross-correlate in silico results with wet-lab data (e.g., surface plasmon resonance for binding constants). Use cheminformatics tools (e.g., SwissADME) to predict pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
